Product packaging for 1-Chloro-3-methoxyisoquinoline(Cat. No.:CAS No. 16535-95-8)

1-Chloro-3-methoxyisoquinoline

Cat. No.: B3108417
CAS No.: 16535-95-8
M. Wt: 193.63 g/mol
InChI Key: PBBOAYURNSIRSH-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold in Organic Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of organic and medicinal chemistry. Its structural rigidity and the presence of a nitrogen atom confer unique electronic and steric properties, making it a "privileged scaffold." This term reflects the recurring appearance of the isoquinoline core in a multitude of biologically active compounds.

Historically, the significance of isoquinolines emerged from the study of natural alkaloids, many of which have been utilized in traditional medicine for centuries. Compounds like papaverine, a vasodilator, and emetine, an anti-protozoal agent, feature the isoquinoline framework and have paved the way for extensive research into this class of compounds. In contemporary drug discovery, isoquinoline derivatives continue to be a focal point for the development of new therapeutic agents across various disease areas, including cancer, microbial infections, and neurological disorders. The versatility of the isoquinoline ring system allows for diverse functionalization at multiple positions, enabling chemists to fine-tune the pharmacological properties of lead compounds to enhance efficacy and selectivity.

Overview of Halogenated and Alkoxy-Substituted Heterocycles

The introduction of halogen and alkoxy substituents onto heterocyclic rings is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. Halogenation, the incorporation of fluorine, chlorine, bromine, or iodine, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the presence of a halogen atom can alter the electron distribution within the aromatic system, influencing its reactivity and potential for intermolecular interactions, such as halogen bonding.

Alkoxy groups, such as the methoxy (B1213986) group (-OCH3), are also pivotal in modifying molecular properties. They can act as hydrogen bond acceptors and influence the conformation of a molecule through steric effects. The introduction of an alkoxy group can enhance solubility and alter the electronic nature of the heterocyclic core, which can be crucial for optimizing drug-receptor interactions. The strategic placement of both halogen and alkoxy substituents on a heterocyclic scaffold like isoquinoline provides a powerful tool for medicinal chemists to design novel compounds with tailored biological activities.

Research Context for 1-Chloro-3-methoxyisoquinoline Derivatives

The compound this compound serves as a versatile intermediate in the synthesis of more complex molecular architectures. The chlorine atom at the 1-position is particularly reactive towards nucleophilic substitution, making it an excellent handle for introducing a wide array of functional groups. This reactivity allows for the facile diversification of the isoquinoline core, enabling the generation of libraries of compounds for biological screening.

Furthermore, the chloro substituent provides a reactive site for modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The ability of this compound to participate in these transformations makes it a valuable building block for the construction of complex organic molecules with potential applications in materials science and medicinal chemistry. The methoxy group at the 3-position, while less reactive, influences the electronic properties of the ring system and can be a key determinant in the biological activity of the final products. Research involving this and related compounds often focuses on leveraging the unique reactivity of the C1-chloro group to synthesize novel isoquinoline derivatives for evaluation as potential therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B3108417 1-Chloro-3-methoxyisoquinoline CAS No. 16535-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBOAYURNSIRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Chloro 3 Methoxyisoquinoline and Analogues

Classical and Modern Approaches to Isoquinoline (B145761) Ring System Construction

The formation of the isoquinoline ring system can be achieved through a variety of synthetic strategies, ranging from historical name reactions to contemporary metal-catalyzed processes. These methods provide access to a wide array of substituted isoquinolines, which can then be further functionalized.

Cyclization Reactions for Isoquinoline Formation

The construction of the isoquinoline skeleton has traditionally been dominated by a few key cyclization reactions that form the nitrogen-containing ring.

The Bischler-Napieralski reaction is a prominent method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines. organic-chemistry.orgnrochemistry.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgnrochemistry.comwikipedia.org The reaction is most effective when the aromatic ring is activated by electron-donating groups, which facilitates the electrophilic attack. nrochemistry.com The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org

Another classical approach is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgthermofisher.com This reaction, discovered in 1911, is considered a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular attack by the electron-rich aryl ring. wikipedia.org The resulting tetrahydroisoquinolines can be oxidized to the corresponding isoquinolines. This method is particularly effective for activated aromatic systems like indoles and phenols. wikipedia.org

Modern approaches to isoquinoline synthesis often employ transition metal catalysis, offering milder reaction conditions and broader substrate scope. For instance, palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization, provides a rapid route to isoquinolines.

Reaction Description Key Reagents Product Type
Bischler-NapieralskiIntramolecular cyclization of β-arylethylamides. organic-chemistry.orgnrochemistry.comwikipedia.orgPOCl₃, P₂O₅ organic-chemistry.orgnrochemistry.com3,4-Dihydroisoquinolines
Pictet-SpenglerCondensation and cyclization of β-arylethylamines and carbonyls. wikipedia.orgthermofisher.comAcid catalyst (e.g., HCl) wikipedia.orgTetrahydroisoquinolines
Modern CatalysisPalladium and copper-catalyzed coupling and cyclization.Pd and Cu catalystsSubstituted Isoquinolines

Nitrogen Atom Insertion Strategies for Aromatic N-Heterocycles

While less common for the de novo synthesis of the isoquinoline core itself, nitrogen insertion reactions represent an advanced strategy for skeletal editing of aromatic systems. These methods typically involve the expansion of a smaller ring or the rearrangement of an existing framework to incorporate a nitrogen atom. For example, chemists have developed strategies to expand five-membered aromatic rings containing a nitrogen atom into six-membered rings by inserting an additional nitrogen. Such methods, while not directly forming isoquinolines from non-nitrogenous precursors, highlight the ongoing development of novel synthetic tools for accessing complex N-heterocycles.

Regioselective Functionalization of Isoquinolines

The synthesis of 1-chloro-3-methoxyisoquinoline necessitates the regioselective introduction of both a chlorine atom and a methoxy (B1213986) group onto the isoquinoline scaffold. The inherent reactivity of the isoquinoline ring, with the C1 position being particularly susceptible to nucleophilic attack, guides these functionalization strategies.

Introduction of Chloro Substituents

The chlorination of the isoquinoline ring can be achieved through several methods. Direct chlorination of isoquinoline often leads to a mixture of products. A more controlled approach involves the use of isoquinoline N-oxides. Treatment of an isoquinoline N-oxide with a chlorinating agent such as phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can selectively introduce a chlorine atom at the C1 position. This method is widely used for the synthesis of 1-chloroisoquinoline (B32320) and its derivatives. For instance, the synthesis of 1-chloro-7-methoxyisoquinoline (B1592830) has been accomplished by heating 7-methoxyisoquinoline-N-oxide hydrochloride with POCl₃.

Another strategy for introducing chlorine atoms is through the use of reagents like trichloroisocyanuric acid (TICA), which can act as an electrophilic chlorinating agent, particularly for activated or deactivated aromatic systems under specific conditions. researchgate.net For compounds like 1,3-dichloroisoquinoline (B189448), the chlorine atoms can be introduced from a suitable precursor, which can then be selectively functionalized.

Method Reagent Position of Chlorination Notes
N-Oxide ChlorinationPOCl₃, SO₂Cl₂C1 A common and regioselective method.
Electrophilic ChlorinationTrichloroisocyanuric Acid (TICA)VariesEffective for certain activated/deactivated systems. researchgate.net
From Dichloro PrecursorsN/AC1 and C3Uses a pre-functionalized starting material.

Introduction of Methoxy Substituents

The methoxy group in this compound is typically introduced via nucleophilic substitution. A direct and efficient synthesis of 3-chloro-1-methoxyisoquinoline (B1612239) involves the reaction of 1,3-dichloroisoquinoline with sodium methoxide (B1231860). The greater reactivity of the chlorine atom at the C1 position allows for its selective replacement by the methoxide nucleophile, leaving the C3-chloro substituent intact. This differential reactivity is a key strategy in the synthesis of such disubstituted isoquinolines.

In a documented procedure, reacting 1,3-dichloroisoquinoline with sodium methoxide in a solvent like 1,4-dioxane (B91453) at reflux yields 3-chloro-1-methoxyisoquinoline. This highlights the regioselectivity of nucleophilic aromatic substitution on the di-chlorinated isoquinoline core.

Advanced Synthetic Transformations Involving this compound Precursors

The this compound scaffold is a valuable intermediate in organic synthesis, primarily due to the reactivity of the C1-chloro substituent in modern cross-coupling reactions. This allows for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

The chlorine atom at the C1 position is well-suited for palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netfishersci.co.uknih.gov this compound can serve as the aryl halide partner in such reactions, allowing for the introduction of various aryl or vinyl groups at the C1 position. vulcanchem.com While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands and reaction conditions can facilitate their efficient coupling. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. tcichemicals.comresearchgate.netorganic-chemistry.orgsemanticscholar.org This reaction would allow for the synthesis of 1-amino-3-methoxyisoquinoline derivatives from this compound. The introduction of an amino group can be crucial for modulating the biological activity of the resulting molecule. semanticscholar.org

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orgthalesnano.com This reaction would enable the introduction of an alkynyl substituent at the C1 position of this compound, providing access to a diverse range of acetylenic isoquinoline derivatives. wikipedia.org

These cross-coupling reactions demonstrate the utility of this compound as a building block for creating libraries of substituted isoquinolines for various research applications, including drug discovery. vulcanchem.com

Reaction Catalyst System Bond Formed Reactant Partner
Suzuki-Miyaura CouplingPd catalyst, BaseC-COrganoboron compound researchgate.netfishersci.co.uk
Buchwald-Hartwig AminationPd catalyst, Ligand, BaseC-NAmine tcichemicals.comorganic-chemistry.org
Sonogashira CouplingPd catalyst, Cu co-catalyst, BaseC-C (alkynyl)Terminal alkyne wikipedia.orgorganic-chemistry.org

Cross-Coupling Reactions for Further Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For chloro-substituted isoquinolines, the chlorine atom acts as a leaving group, enabling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are fundamental in medicinal chemistry for the rapid generation of analogue libraries.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.org It is widely used to form carbon-carbon bonds. libretexts.orgmdpi.com In the context of 1-chloro-isoquinoline derivatives, palladium catalysts are typically employed to couple the chloro-isoquinoline with various aryl or heteroaryl boronic acids. libretexts.orgvulcanchem.com The general catalytic cycle proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of ligand, base, and solvent is critical and often needs to be optimized for specific substrates, especially with less reactive chloro-derivatives. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing alkynyl-substituted isoquinolines, which are important precursors for various heterocycles and conjugated materials. The reaction can be performed under mild conditions, allowing for a broad functional group tolerance. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. numberanalytics.comorganic-chemistry.org It has become one of the most used reactions in medicinal chemistry for synthesizing arylamines. organic-chemistry.org For 1-chloro-isoquinolines, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 1-position. The development of specialized phosphine (B1218219) ligands, such as XPhos, has been crucial for achieving high efficiency, particularly with less reactive aryl chlorides. tcichemicals.comorgsyn.org The reaction generally involves a palladium catalyst, a phosphine ligand, and a base. tcichemicals.com

Reaction TypeReactantsCatalyst/ReagentsProduct Type
Suzuki-Miyaura 1-Chloro-isoquinoline analogue, Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)1-Aryl-isoquinoline analogue
Sonogashira 1-Chloro-isoquinoline analogue, Terminal alkynePd catalyst, Cu(I) co-catalyst, Amine base1-Alkynyl-isoquinoline analogue
Buchwald-Hartwig 1-Chloro-isoquinoline analogue, Primary/Secondary aminePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)1-Amino-isoquinoline analogue

Oxidative Coupling Reactions

Oxidative coupling reactions offer an alternative strategy for the derivatization of isoquinolines, often proceeding through different mechanisms than cross-coupling reactions. These reactions can lead to the formation of C-C, C-N, or C-O bonds and are particularly useful for creating complex polycyclic structures or introducing substituents under metal-free or alternative metal-catalyzed conditions.

Dess-Martin Periodinane (DMP) Mediated Oxidative Coupling: Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP), are versatile oxidants in organic synthesis. dntb.gov.uaresearchgate.net A metal-free oxidative coupling reaction using DMP has been developed to synthesize N-substituted isoquinolinone derivatives from functionalized isoquinolines and benzyl (B1604629) bromides. researchgate.netmdpi.com This method provides a mild and practical route to isoquinoline-1,3-dione or isoquinoline-1,3,4-trione derivatives in high yields. mdpi.com The reaction is believed to proceed through the oxidation of the isoquinoline ring, followed by coupling with the electrophile. researchgate.netnih.gov

Copper-Catalyzed Oxidative Coupling: Copper catalysts are an economical and less toxic alternative to precious metals for promoting oxidative coupling reactions. researchgate.net Copper-catalyzed methods have been developed for the synthesis of isoquinoline-fused polycyclic compounds through multi-component coupling, cyclization, and oxidation cascades. nih.gov For instance, the aerobic copper-catalyzed oxidative coupling of N-phenyl tetrahydroisoquinoline has been studied, revealing an iminium ion as a key reactive intermediate. acs.org Furthermore, copper-mediated oxidative functionalization of C(sp³)–H bonds with isoquinolines has been achieved, leading to the formation of N-alkyl isoquinolin-1(2H)-ones. acs.org These reactions often use air or molecular oxygen as a clean, terminal oxidant. nih.gov

Rhodium-Catalyzed Oxidative Coupling: Rhodium(III) catalysts have been effectively used for oxidative coupling reactions involving the C-H activation of isoquinolones. acs.org For example, the coupling of NH isoquinolones with activated olefins can be achieved using a Rh(III) catalyst and a copper-based oxidant to yield tetracyclic products. acs.org Enantioselective oxidative C-H/C-H cross-coupling reactions between 1-aryl isoquinoline derivatives and electron-rich heteroarenes have also been realized using chiral rhodium catalysts, producing axially chiral compounds with high yields and enantioselectivity. acs.org

Reaction TypeReactantsCatalyst/ReagentsProduct Type
DMP-Mediated Isoquinoline analogue, Benzyl bromideDess-Martin Periodinane (DMP)N-benzyl-isoquinolinone derivative
Copper-Catalyzed N-phenyl tetrahydroisoquinolineCuBr₂, O₂ (Air)Iminium intermediate / Isoquinoline
Rhodium-Catalyzed 1-Aryl isoquinoline, HeteroareneChiral CpRh(III) complex, AgFAxially chiral biaryl compound

Reaction Mechanisms and Reactivity of 1 Chloro 3 Methoxyisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Chloro Position

The presence of a halogen at the C1 position of the isoquinoline (B145761) nucleus makes it susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions involves the displacement of the chloro group by a nucleophile.

The SNAr reaction generally proceeds through a two-step addition-elimination mechanism. iscnagpur.ac.in In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. iscnagpur.ac.inmasterorganicchemistry.com Aromaticity is temporarily lost in this step. iscnagpur.ac.in The second step involves the rapid expulsion of the chloride ion, which restores the aromaticity of the ring. iscnagpur.ac.in

The rate of this reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring, as they help to stabilize the negatively charged intermediate. iscnagpur.ac.inmasterorganicchemistry.com In the context of 1-chloro-3-methoxyisoquinoline, the electronegative nitrogen atom in the isoquinoline ring system facilitates this process by withdrawing electron density.

The displacement of the chlorine atom can be achieved with various nucleophiles, such as amines or alkoxides, to introduce new functional groups at the C1 position.

Substituents on the aromatic ring can significantly impact the rate of SNAr reactions. Electron-donating groups, such as a methoxy (B1213986) group, generally decrease the rate of nucleophilic aromatic substitution. iscnagpur.ac.in This is because they increase electron density on the ring, making it less electrophilic and destabilizing the anionic Meisenheimer intermediate.

Electrophilic Aromatic Substitution on the Isoquinoline Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com This reaction also proceeds through a two-step mechanism, initiated by the attack of the aromatic pi system on the electrophile to form a carbocation intermediate (arenium ion). masterorganicchemistry.com The subsequent loss of a proton from the same carbon atom restores aromaticity. masterorganicchemistry.com

The directing effects of the existing substituents on the isoquinoline ring determine the position of the incoming electrophile. The regioselectivity of EAS reactions is governed by the ability of the substituents to stabilize the intermediate arenium ion. libretexts.org

Methoxy Group (-OCH3): The methoxy group is a powerful activating group and is an ortho, para-director. libretexts.org Its lone pair of electrons can be delocalized into the ring through resonance, stabilizing the positive charge of the arenium ion, particularly when the attack occurs at the ortho and para positions. libretexts.org

Chloro Group (-Cl): The chloro group is a deactivating group due to its inductive electron-withdrawing effect. libretexts.org However, it is also considered an ortho, para-director because its lone pairs can participate in resonance to stabilize the arenium ion, similar to the methoxy group, albeit to a lesser extent. libretexts.org

Isoquinoline Ring: The pyridine (B92270) ring of the isoquinoline is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring.

In this compound, the benzene ring portion is the more likely site for electrophilic attack. The powerful activating and directing effect of the methoxy group will be a dominant factor. The chlorine atom's directing effect will also play a role. The interplay of these groups, along with the inherent reactivity of the isoquinoline nucleus, will determine the precise location of substitution.

Other Key Reactions and Transformations

Beyond substitution reactions, the this compound scaffold can be utilized in various other transformations to build more complex molecular architectures.

The functional groups on this compound serve as handles for further derivatization. The chlorine atom at C1 is a key site for introducing a wide range of substituents through nucleophilic substitution, as previously discussed. This allows for the synthesis of diverse libraries of isoquinoline derivatives.

Recent strategies for the derivatization of isoquinolines also include methods like direct C-H functionalization and dearomatization-rearomatization strategies to introduce substituents at various positions on the ring system. acs.org For example, palladium-catalyzed cross-coupling reactions could potentially be employed at the C1 position to form carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular diversity achievable from this starting material.

Ring-Opening and Rearrangement Reactions

While specific, documented examples of ring-opening and rearrangement reactions for this compound are not extensively reported in the literature, the reactivity of the isoquinoline core and related derivatives allows for the postulation of potential transformations. These reactions are often driven by the inherent electronic properties of the heterocyclic system and can be initiated under various conditions, such as the presence of strong nucleophiles or acids.

One potential, albeit infrequently documented, pathway for the modification of the isoquinoline skeleton is through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. This type of reaction has been observed in related halo-isoquinolines, such as 3-bromoisoquinoline, upon treatment with strong nucleophiles like sodium amide. iust.ac.ir In such a process, the nucleophile would initially add to the isoquinoline ring, followed by a cleavage of one of the ring bonds to form an open-chain intermediate. Subsequent ring closure could then lead to a rearranged product. For this compound, a strong nucleophile could potentially attack the C-1 position, leading to a ring-opened species that could then recyclize. However, the specific conditions and resulting products for this substrate have not been detailed in available research.

Another theoretical ring-opening process could lead to the formation of phthalonitrile (B49051) derivatives. The conversion of isoquinolines to phthalonitriles involves the cleavage of the pyridine ring portion of the isoquinoline nucleus. This transformation is significant for the synthesis of phthalocyanines, which are large, aromatic macrocycles used as dyes and pigments. umich.edusci-hub.stresearchgate.netsemanticscholar.org While the general transformation is known, the specific reagents and conditions required to effect the ring-opening of this compound to a substituted phthalonitrile are not well-documented.

Rearrangement reactions of the isoquinoline skeleton itself, without complete ring opening, are also conceivable, particularly under acidic conditions. Acid-catalyzed rearrangements have been noted for various isoquinoline derivatives, often involving the migration of substituents. acs.orgrsc.org For instance, the Hayashi-type rearrangement has been observed in methoxybenzylaminoacetonitriles during isoquinoline synthesis with concentrated sulfuric acid. rsc.org While not a direct rearrangement of a pre-formed isoquinoline, it highlights the potential for substituent migration on the isoquinoline framework under acidic influence.

The Gabriel-Colman rearrangement represents a classic method for synthesizing isoquinolines from phthalimido esters, involving a ring expansion mechanism. wikipedia.org Although this is a synthetic route to isoquinolines rather than a reaction of them, it demonstrates the capacity for ring structure modification in related nitrogen-containing heterocyclic systems.

It is important to note that the presence of the chloro and methoxy substituents on the isoquinoline ring will significantly influence its reactivity towards ring-opening and rearrangement reactions. The electron-donating methoxy group at the C-3 position and the electron-withdrawing, yet displaceable, chloro group at the C-1 position create a unique electronic environment that would dictate the regioselectivity and feasibility of such transformations.

Below is a table summarizing potential, though not experimentally confirmed for this specific compound, ring-opening and rearrangement reactions based on the reactivity of related isoquinoline systems.

Reaction TypePotential Reagents/ConditionsPotential Product TypeNotes
ANRORCStrong nucleophiles (e.g., NaNH₂)Rearranged amino-isoquinolineBased on analogy with 3-bromoisoquinoline. iust.ac.ir
Ring-opening to PhthalonitrileOxidative cleavage conditionsSubstituted PhthalonitrileA general transformation for isoquinolines. umich.edusci-hub.stresearchgate.netsemanticscholar.org
Acid-Catalyzed RearrangementStrong acids (e.g., H₂SO₄)Rearranged substituted isoquinolinePlausible based on known rearrangements in isoquinoline synthesis. acs.orgrsc.org

Spectroscopic and Spectrometric Characterization of 1 Chloro 3 Methoxyisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis for Structural Elucidation

The ¹H NMR spectrum of 1-Chloro-3-methoxyisoquinoline is predicted to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The isoquinoline (B145761) core contains five aromatic protons, and their chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine atom, as well as the electron-donating effect of the methoxy group.

The proton on the carbon adjacent to the nitrogen and the chloro-substituted carbon (H-4) is expected to be a singlet and appear in the downfield region of the aromatic spectrum due to the combined deshielding effects of the nitrogen and the methoxy group. The protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) will likely appear as a more complex multiplet system. The methoxy protons will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-47.0 - 7.2s
H-57.8 - 8.0d
H-67.5 - 7.7t
H-77.6 - 7.8t
H-88.0 - 8.2d
-OCH₃3.9 - 4.1s

Disclaimer: The chemical shifts are predicted values and may vary from experimental results.

Carbon (¹³C) NMR Analysis for Carbon Framework Assignment

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. This compound has ten carbon atoms in its structure, and due to molecular symmetry, ten distinct signals are anticipated. The carbon atom attached to the chlorine (C-1) and the carbon atom bonded to the methoxy group (C-3) will have their chemical shifts significantly influenced by these substituents. The carbons of the isoquinoline ring will appear in the aromatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1150 - 155
C-3160 - 165
C-495 - 100
C-4a125 - 130
C-5128 - 132
C-6126 - 130
C-7130 - 135
C-8120 - 125
C-8a140 - 145
-OCH₃55 - 60

Disclaimer: The chemical shifts are predicted values and may vary from experimental results.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the coupled aromatic protons on the benzo-fused ring (H-5, H-6, H-7, and H-8), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly attached to carbons. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the signal for the H-4 proton would show a correlation to the C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the entire molecular framework. For example, the methoxy protons would show a correlation to the C-3 carbon, and the H-4 proton would likely show correlations to C-1, C-3, and C-4a.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a highly accurate technique that can determine the elemental composition of a molecule. The exact mass of the molecular ion of this compound (C₁₀H₈ClNO) can be calculated and would be confirmed by an HRMS experiment. The presence of chlorine would be evident from the characteristic isotopic pattern, with a prominent M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Predicted HRMS Data for this compound

IonCalculated Exact Mass
[M]⁺ (C₁₀H₈³⁵ClNO)⁺193.0294
[M+2]⁺ (C₁₀H₈³⁷ClNO)⁺195.0265

Disclaimer: These are calculated exact masses.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, and the resulting fragment ions provide valuable structural information. The fragmentation of this compound would likely proceed through several key pathways.

A common fragmentation for aromatic compounds is the loss of small, stable neutral molecules. The molecular ion of this compound could lose a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Another likely fragmentation pathway would involve the loss of a chlorine radical (•Cl).

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
193/195[C₁₀H₈ClNO]⁺ (Molecular Ion)
178/180[C₉H₅ClNO]⁺ (Loss of •CH₃)
158[C₉H₈NO]⁺ (Loss of •Cl)
150/152[C₉H₅ClO]⁺ (Loss of HCN)
130[C₈H₆O]⁺ (Loss of •Cl and CO)

Disclaimer: The fragmentation pattern is predicted and may vary based on the ionization method and energy.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit a series of absorption bands that are indicative of its isoquinoline core, methoxy group, and chloro substituent.

The aromatic C-H stretching vibrations of the isoquinoline ring are anticipated to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic system would likely produce a set of characteristic bands in the 1400-1650 cm⁻¹ range. The presence of the methoxy group (-OCH₃) would be confirmed by C-H stretching vibrations typically observed between 2850 and 2960 cm⁻¹ and a prominent C-O stretching band around 1050-1250 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency "fingerprint" region, generally between 600 and 800 cm⁻¹, which can be a unique identifier for the compound. docbrown.info

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000-3100
Alkyl C-H (methoxy)Stretching2850-2960
C=C / C=N (aromatic)Stretching1400-1650
C-O (ether)Stretching1050-1250
C-ClStretching600-800

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the isoquinoline ring system. researchgate.net

The symmetric "breathing" modes of the aromatic rings are expected to produce strong and sharp signals in the Raman spectrum. The C-Cl bond, due to its polarizability, should also be Raman active. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in a comprehensive structural analysis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of this compound by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic isoquinoline nucleus, which acts as the primary chromophore. Aromatic compounds typically exhibit strong absorption bands in the UV region. The spectrum is likely to show π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These transitions are generally observed as intense bands.

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Solid-State Structural Determination and Conformation Analysis

A single-crystal X-ray diffraction analysis of this compound would provide detailed information about its solid-state structure. This includes precise bond lengths, bond angles, and torsional angles within the molecule. The resulting crystal structure would reveal the planarity of the isoquinoline ring system and the orientation of the methoxy group relative to the ring.

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For this compound, these methods offer a microscopic view of its electronic and structural properties.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is based on the principle that the properties of a molecule can be determined through its electron density. scispace.com DFT has been widely applied to understand the electronic characteristics of various molecules. wikipedia.orgscispace.com

In the context of isoquinoline derivatives, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G**), are used to model electronic properties. These calculations can provide insights into the distribution of electrons within the this compound molecule, identifying regions of high or low electron density. This information is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles. rsc.org The electronic structure, including the arrangement of molecular orbitals, as determined by DFT, underpins the understanding of the compound's chemical behavior and spectroscopic signatures.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. researchgate.net These methods are instrumental in predicting a wide range of molecular properties with high accuracy.

For this compound, ab initio calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these methods can predict various molecular properties such as dipole moment, polarizability, and vibrational frequencies. These calculated properties are essential for interpreting experimental spectroscopic data and for understanding the intermolecular interactions the molecule can engage in. The accuracy of ab initio methods allows for a reliable prediction of the fundamental molecular characteristics of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals are critical in determining the reactivity and electronic properties of a molecule. wikipedia.orgresearchgate.net

An FMO analysis of this compound reveals the distribution of electron density in these key orbitals. The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that relates to the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For instance, in similar heterocyclic systems, the HOMO-LUMO gap has been used to infer biological significance and conductive behavior. researchgate.net The analysis can also help in predicting the most probable sites for electrophilic and nucleophilic attack.

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's electron-donating ability. Higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity.

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture from quantum chemical calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. numberanalytics.comlumenlearning.com This analysis is crucial for understanding a molecule's flexibility and the preferred shapes it adopts. numberanalytics.com

For this compound, the rotation around single bonds, particularly the bond connecting the methoxy group to the isoquinoline ring, gives rise to different conformers. By calculating the energy of the molecule as a function of these rotational angles, a potential energy landscape can be constructed. numberanalytics.comnih.gov This landscape reveals the stable conformers (local and global energy minima) and the energy barriers between them (transition states). numberanalytics.com Understanding the conformational preferences is important as different conformers can exhibit different reactivities and biological activities.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the frontier molecular orbitals. researchgate.net Similarly, vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful tool for structure elucidation.

Spectroscopic TechniquePredicted Parameters
UV-Vis Spectroscopy Wavelengths of maximum absorption (λmax), oscillator strengths, and electronic transitions.
Infrared (IR) Spectroscopy Vibrational frequencies and their corresponding normal modes.
Raman Spectroscopy Raman scattering activities and vibrational frequencies.
NMR Spectroscopy Chemical shifts (¹H and ¹³C) and coupling constants.

Due to the highly specific nature of the user's request focusing solely on the computational and theoretical investigations of "this compound," and the lack of specific research literature detailing reaction pathway and transition state analysis for this particular compound in the provided search results, a comprehensive and scientifically accurate article meeting the user's requirements cannot be generated at this time.

The search results yielded information on related isoquinoline derivatives and general computational chemistry methodologies but did not provide the specific data, such as reaction energy barriers, transition state geometries, or detailed mechanistic elucidations, required for the outlined article sections concerning this compound.

Therefore, to ensure the content is scientifically accurate and strictly adheres to the provided outline, the generation of the article is not possible without specific computational studies on this compound.

Conclusion

1-Chloro-3-methoxyisoquinoline is a strategically important heterocyclic compound whose value lies in its versatile reactivity. The isoquinoline (B145761) core itself is a privileged structure found in numerous biologically active molecules. The presence of a methoxy (B1213986) group at the 3-position and, more importantly, a reactive chlorine atom at the 1-position, makes this compound a highly useful synthetic intermediate.

The key synthetic utility of this compound stems from the ease with which the C1-chloro group can be displaced by a wide variety of nucleophiles or engaged in powerful palladium-catalyzed cross-coupling reactions. These capabilities allow for the facile and controlled introduction of diverse functional groups and structural motifs, enabling the construction of complex molecular architectures. This makes this compound a valuable building block for the synthesis of compound libraries for drug discovery and for the development of novel materials. The study of its synthesis, spectroscopic properties, and reactivity continues to be an active area of research in organic and medicinal chemistry.

Structure Activity Relationship Sar Studies and Molecular Interactions of Isoquinoline Derivatives

Principles and Methodologies in SAR Analysis

SAR analysis is a cornerstone of medicinal chemistry, guiding the modification of a lead compound to enhance its efficacy and selectivity. This involves a range of methodologies from qualitative observations to sophisticated computational models.

Qualitative SAR involves analyzing how the presence, absence, or modification of certain functional groups on the isoquinoline (B145761) core affects its biological function. For instance, early studies on isoquinoline alkaloids identified key structural features necessary for their various pharmacological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that link the chemical structure to a quantifiable biological response. wikipedia.org These models use physicochemical properties or theoretical molecular descriptors to predict the activity of new compounds. wikipedia.orgresearchgate.net For example, QSAR models have been developed for 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives to predict their inhibitory activity against the AKR1C3 enzyme, revealing that specific descriptors are crucial for bioactivity. japsonline.com These models provide a robust framework for designing novel isoquinoline derivatives with improved therapeutic potential. japsonline.comnih.gov

Modern drug discovery heavily relies on computational methods to accelerate the design and analysis of new compounds. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly valuable. nih.gov These techniques generate 3D models that predict the biological activity of molecules based on their steric and electrostatic fields. nih.gov For instance, a CoMFA study on isoquinoline derivatives as inhibitors of monoamine oxidase A (MAO-A) demonstrated that steric, lipophilic, and polar interactions are key modulators of their inhibitory activity. nih.gov Such computational studies provide critical insights that guide the synthesis of more potent and selective inhibitors. nih.govnih.gov

Table 1: Computational Methods in Isoquinoline SAR Studies

Computational Method Description Application Example for Isoquinolines References
3D-QSAR (CoMFA/CoMSIA) Relates 3D molecular properties (steric, electrostatic fields) to biological activity to guide drug design. Predicting the CDK4 inhibitory activity of isoquinoline-1,3-diones and MAO-A inhibition. nih.govnih.gov
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Identifying potential inhibitors of SARS-CoV-2 Mpro and DNA gyrase from isoquinoline libraries. benthamdirect.comnih.govresearchgate.net
Molecular Dynamics (MD) Simulates the physical movements of atoms and molecules to study the stability of ligand-protein complexes. Verifying the stability of isoquinoline derivatives bound to the SARS-CoV-2 Mpro active site. benthamdirect.comnih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational tool that predicts how a small molecule, such as an isoquinoline derivative, binds to the active site of a target protein. nih.govsemanticscholar.org This in silico method is crucial for identifying potential drug targets and understanding the molecular basis of a compound's activity. nih.govbenthamdirect.com

The versatile isoquinoline scaffold has been shown to interact with a wide array of biological targets. rsc.org Computational screening and molecular docking have been instrumental in identifying these targets. For example, studies have submitted large libraries of isoquinoline derivatives to docking simulations against specific proteins to find potential inhibitors. benthamdirect.comnih.gov This approach has successfully identified isoquinolines as potential inhibitors for targets such as the main protease (Mpro) of SARS-CoV-2, various protein kinases, DNA gyrase, and acetylcholinesterase (AChE). benthamdirect.comnih.govresearchgate.netresearchgate.net The isoquinoline core serves as a privileged structure that can be functionalized to achieve specific interactions with these diverse targets. rsc.org

Table 2: Identified Molecular Targets for Isoquinoline Scaffolds

Molecular Target Therapeutic Area Method of Identification References
SARS-CoV-2 Mpro Antiviral (COVID-19) Molecular Docking, MD Simulations benthamdirect.comnih.gov
Cyclin-Dependent Kinase 4 (CDK4) Anticancer 3D-QSAR, Molecular Docking nih.gov
DNA Gyrase Antibacterial Molecular Docking, In-vitro Assays researchgate.net
Inducible Nitric Oxide Synthase (iNOS) Anti-inflammatory Molecular Docking, Western Blotting nih.gov
α-Glucosidase Antidiabetic Molecular Docking, Enzyme Kinetics mdpi.com
Monoamine Oxidase A (MAO-A) Antidepressant 3D-QSAR, In-vitro Assays nih.gov
Tubulin Anticancer Molecular Docking researchgate.net

Docking studies provide detailed mechanistic insights into how isoquinoline derivatives exert their effects. These molecules can function as enzyme inhibitors by fitting into the catalytic site of an enzyme, forming interactions that prevent the natural substrate from binding. ugm.ac.id For instance, docking analyses have shown that isoquinoline derivatives can interact with key catalytic residues of the SARS-CoV-2 Mpro. benthamdirect.comnih.gov Similarly, some isoquinolines interact with DNA, either by binding in the major or minor groove or through intercalation, a process stabilized by hydrophobic interactions and hydrogen bonds. nih.govopenmedicinalchemistryjournal.com In other cases, isoquinoline analogues have been shown to modulate receptor activity, such as with opioid receptors, where they can preferentially activate specific signaling pathways. nih.gov

Influence of Chloro and Methoxy (B1213986) Substituents on Biological Recognition

The specific substituents on the isoquinoline ring dramatically influence its biological recognition and activity. The chloro group at position 1 and the methoxy group at position 3 of the titular compound are expected to impart distinct electronic and steric properties that govern its molecular interactions.

The presence of a chloro substituent, an electron-withdrawing halogen, is often critical for biological activity. Studies on related quinoline (B57606) and isoquinoline derivatives show that chlorine atoms can enhance lipophilicity, which may improve the compound's ability to cross cell membranes. In some antimalarial studies, chlorinated analogs demonstrated superior activity compared to those with methoxy groups. vulcanchem.com Research on quinoline derivatives for treating leishmaniasis found that adding a chloro atom at the C-6 position led to a highly active derivative, whereas a methoxy group in the same position resulted in a considerable decrease in activity. mdpi.com The position of the chlorine is also crucial; for example, the chlorine at position 3 of the isoquinoline ring is often considered essential for activity in certain kinase inhibitors. vulcanchem.com

The methoxy group, in contrast, is an electron-donating group. Its presence can alter the electron distribution across the molecule and provide opportunities for hydrogen bonding, which can be critical for ligand-protein interactions. mdpi.com However, the bulkiness of the methoxy group can also introduce steric hindrance, potentially impeding the molecule's access to a binding site. mdpi.com For example, a study on coumarin (B35378) derivatives showed that while single methoxy groups enhanced activity, the presence of two adjacent methoxy groups did not produce a synergistic effect, possibly due to steric interference. mdpi.com In other contexts, a methoxy group can be highly beneficial. For instance, N-methyl-6-methoxyisoquinolinium ion was identified as a potent and competitive inhibitor of MAO-A. nih.gov Furthermore, the introduction of methoxy groups into bisquinoline derivatives was found to reverse metal ion selectivity, highlighting the substituent's significant impact on molecular coordination properties. researchgate.net

The interplay between the electron-withdrawing chloro group at C-1 and the electron-donating methoxy group at C-3 in 1-Chloro-3-methoxyisoquinoline creates a unique electronic profile. This specific substitution pattern likely influences the molecule's binding affinity and selectivity for its biological targets, a hypothesis that warrants further detailed investigation through synthesis and biological evaluation.

Positional Effects on Molecular Recognition and Binding Affinity

The substitution pattern on the isoquinoline core is a critical determinant of a molecule's interaction with biological targets. The specific placement of functional groups dictates the compound's electronic properties, steric profile, and potential for forming key interactions within a receptor's binding pocket.

Research on various isoquinoline analogs has demonstrated that substitutions at different positions can lead to vastly different biological outcomes. For instance, some studies have indicated that substitution at the 3-position of the isoquinoline ring can enhance anticancer activity, while modifications at the 4-position have been associated with prominent antimalarial effects. The dual substitution in this compound, with a chlorine atom at the 1-position and a methoxy group at the 3-position, presents a unique combination of electronic and steric influences.

The chlorine atom at the C-1 position, being adjacent to the ring nitrogen, significantly impacts the electronic distribution of the pyridine (B92270) ring. This position is highly susceptible to nucleophilic substitution, making 1-chloro-isoquinolines valuable intermediates in the synthesis of more complex derivatives. This reactivity also suggests that the C-1 position is a key interaction point in biological targets.

The methoxy group at the C-3 position generally acts as an electron-donating group through resonance, which can modulate the basicity of the isoquinoline nitrogen and influence hydrogen bonding capabilities. researchgate.net In studies of other heterocyclic compounds, a methoxy group has been shown to be crucial for binding to certain receptors, such as in some serotonin (B10506) 5-HT3 receptor ligands. The presence of a hydroxyl or methoxy group can favor the cyclization step in the synthesis of tetrahydroisoquinoline derivatives, indicating their electronic influence on the ring system. rsc.org In the context of protein binding, the methoxy group of the alkaloid palmatine (B190311) has been suggested to interact with human serum albumin. nih.gov

To illustrate the impact of positional substitution on binding affinity, the following table summarizes findings from various studies on isoquinoline derivatives.

Compound/Analog SeriesSubstituent Position(s)Effect on Binding/ActivityReference
3-ArylisoquinolinesC-3Showed a broad antitumor spectrum against five human tumor cell lines. frontiersin.org
7,8-Dichloro-THIQC-7, C-8Potent inhibitor of phenylethanolamine N-methyltransferase (PNMT). rsc.org
3-(Hydroxymethyl)-THIQC-3Enhanced inhibitory potency against PNMT compared to the unsubstituted THIQ, suggesting a specific hydrogen bond interaction. rsc.org
1-Substituted Isoquinoline-5,8-dionesC-1, C-6/C-7Evaluated for antimicrobial and root-growth inhibitory activity, showing that specific structural changes affect these activities. researchgate.net

Role of Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are fundamental to the binding of ligands to their biological targets. For halogenated compounds like this compound, halogen bonding can play a significant role in addition to other interactions like hydrogen bonds, van der Waals forces, and hydrophobic effects. frontiersin.org

A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. researchgate.net The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F) and the presence of electron-withdrawing groups on the molecule. illinois.edu In the case of this compound, the chlorine atom at C-1 can potentially act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the amino acid residues of a protein's binding site. Molecular docking studies on other chloro-substituted quinolines and isoquinolines have shown the importance of the halogen in binding to target proteins. nih.gov For example, docking studies of aporphine (B1220529) analogs with a C3 halogen showed that this group allows for a different and favorable orientation within the receptor. nih.gov

While halogen bonding through chlorine is generally weaker than that of bromine or iodine, it can still be a determining factor in ligand binding and orientation. mdpi.com The geometry of halogen bonds is typically linear, with a carbon-halogen-electron donor angle approaching 180°.

Molecular docking studies on similar isoquinoline derivatives have highlighted the importance of these non-covalent interactions. For instance, in HIV-1 reverse transcriptase inhibitors based on the tetrahydroisoquinoline scaffold, hydrophobic contacts with tyrosine and tryptophan residues were observed, along with hydrogen bonding. rsc.org In another example, inhibitors of the SARS-CoV-2 main protease containing an isoquinoline scaffold showed a strong hydrogen bond between the isoquinoline nitrogen and a histidine residue, as well as another hydrogen bond involving a carbonyl oxygen and a glutamic acid residue. acs.org

The following table details potential non-covalent interactions for a substituted isoquinoline scaffold.

Interaction TypePotential Participating Group on this compoundPotential Interacting Partner in a Biological TargetReference
Halogen BondC1-ChlorineLewis basic atoms (e.g., Oxygen, Nitrogen) researchgate.net
Hydrogen BondC3-Methoxy (acceptor), Isoquinoline Nitrogen (acceptor)Hydrogen bond donors (e.g., -OH, -NH groups on amino acid side chains) acs.org
π-π StackingIsoquinoline aromatic ringsAromatic rings of Phe, Tyr, Trp nih.gov
Hydrophobic InteractionsEntire molecule, particularly the aromatic core and methyl group of the methoxy substituentHydrophobic pockets with aliphatic or aromatic amino acid residues rsc.org

Q & A

Q. What are the established synthetic routes for 1-chloro-3-methoxyisoquinoline, and what catalysts are critical for optimizing yield?

The synthesis typically involves chlorination and methoxylation of isoquinoline precursors. For example, chlorination of 3-methoxyisoquinoline using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in the presence of iron(III) chloride (FeCl₃) as a catalyst can yield the target compound. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-chlorination. Purification via column chromatography or recrystallization is recommended for isolating high-purity products .

Q. How should researchers characterize this compound to confirm structural identity and purity?

Key analytical methods include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., methoxy at C3, chloro at C1) via ¹H and ¹³C NMR.
  • Mass spectrometry : Verify molecular weight (C₁₀H₈ClNO, ~193.63 g/mol) and fragmentation patterns.
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns with UV detection at 254 nm. Reference PubChem or EPA DSSTox entries for spectral data validation .

Q. What preliminary biological activities are associated with this compound derivatives?

Structural analogs, such as 1-chloro-3-methylisoquinoline, exhibit antimicrobial and anticancer properties. For example, chloro-substituted isoquinolines inhibit enzymes like topoisomerases or kinases involved in cell proliferation. Initial screening should include bacterial growth inhibition assays (e.g., against E. coli or S. aureus) and cytotoxicity tests (e.g., MTT assay on cancer cell lines) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions be optimized for this compound to synthesize biaryl derivatives?

Use palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with boronic acids in a 1,4-dioxane/water solvent system. Key parameters:

  • Temperature : 80–100°C under inert atmosphere.
  • Base : K₃PO₄ or Na₂CO₃ to facilitate transmetalation.
  • Molar ratios : 1:1.2 (substrate:boronic acid) to minimize unreacted starting material. Monitor progress via TLC or LC-MS .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of chloro-methoxy isoquinolines?

Discrepancies in biological activity (e.g., varying IC₅₀ values across studies) may arise from:

  • Substituent positioning : Compare analogs (e.g., 7-methoxy vs. 3-methoxy) to isolate electronic/steric effects.
  • Assay conditions : Standardize protocols (e.g., cell line selection, incubation time).
  • Computational modeling : Use molecular docking to predict binding affinities to target proteins like kinases .

Q. How can researchers mitigate by-product formation during the chlorination of methoxy-substituted isoquinolines?

Common by-products (e.g., di-chlorinated species) arise from excessive reagent use. Mitigation strategies:

  • Controlled stoichiometry : Limit PCl₅ or SOCl₂ to 1.1 equivalents.
  • Low-temperature reactions : Perform chlorination at 0–5°C to slow secondary reactions.
  • In-situ monitoring : Use FT-IR to track chlorine incorporation and halt reactions at ~90% conversion .

Q. What mechanistic insights explain the enzyme inhibition properties of this compound derivatives?

Chloro-methoxy isoquinolines act as competitive inhibitors by mimicking natural substrates. For example:

  • Kinase inhibition : The chloro group occupies ATP-binding pockets, while the methoxy moiety stabilizes hydrophobic interactions.
  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive) .

Methodological Guidelines

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Detailed reaction logs : Document solvent purity, catalyst batch, and temperature gradients.
  • Validation : Cross-check NMR shifts with PubChem data (e.g., InChIKey: RWAHYDUCMPRQOP-UHFFFAOYSA-N for analogs).
  • Collaborative verification : Share samples with independent labs for LC-MS/HPLC validation .

Q. How should researchers design dose-response experiments for in vitro anticancer activity?

  • Concentration range : Test 0.1–100 µM in triplicate.
  • Controls : Include cisplatin or doxorubicin as positive controls.
  • Endpoint assays : Use flow cytometry (apoptosis) or clonogenic assays (long-term cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.